molecular formula C5H2BrClO2S B3112428 5-Bromo-2-chlorothiophene-3-carboxylic acid CAS No. 189330-38-9

5-Bromo-2-chlorothiophene-3-carboxylic acid

Cat. No. B3112428
M. Wt: 241.49 g/mol
InChI Key: BGKGZWTWYYPYAR-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 241.49 .


Synthesis Analysis

The synthesis of 5-Bromo-2-chlorothiophene-3-carboxylic acid involves various methods. For instance, it can be synthesized through the electrochemical reduction of 2-bromo-5-chlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chlorothiophene-3-carboxylic acid can be represented by the InChI code: 1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) . This structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-chlorothiophene-3-carboxylic acid are complex and varied. For example, its photodissociation dynamics have been studied using resonance enhanced multiphoton ionization time-of-flight technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chlorothiophene-3-carboxylic acid include a molecular weight of 241.49 , and it is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactions

Research by Dickinson and Iddon (1971) delved into the synthesis and reactions of various thiophene derivatives, which are closely related to 5-bromo-2-chlorothiophene-3-carboxylic acid. They explored the preparation of these compounds using different reactants, such as carbon dioxide and acid, to yield carboxylic acids and bromo-derivatives (Dickinson & Iddon, 1971).

Photochemical Behaviour and Arylation

D’Auria et al. (1989) studied the photochemical behavior of halogeno-thiophenes, which is relevant to understanding the properties of 5-bromo-2-chlorothiophene-3-carboxylic acid. Their research focused on synthesizing 5-arylthiophene-2-carboxylic esters through photochemical processes (D’Auria et al., 1989). Additionally, Ikram et al. (2015) synthesized various derivatives of thiophenes, including 5-aryl-2-bromo-3-hexylthiophene, through palladium-catalyzed Suzuki cross-coupling reactions. This method is significant for the potential modification and functionalization of thiophene-based molecules like 5-bromo-2-chlorothiophene-3-carboxylic acid (Ikram et al., 2015).

Safety And Hazards

The compound is considered hazardous and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-bromo-2-chlorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGZWTWYYPYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorothiophene-3-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-thiophenecarboxylic acid (2.44 g), pyridinium bromide perbromide (5.33 g) and acetic acid (15 ml) was stirred at 40° C. for 4 hours and poured into ice-water. Precipitated crystals were collected by filtration, dissolved in ethyl acetate and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give 5-bromo-2-chloro-3-thiophenecarboxylic acid (2.81 g) as crystals.
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Lee, KS Song, JY Kim, M Kang, JS Lee… - Bioorganic & medicinal …, 2011 - Elsevier
… Friedel–Crafts acylation of anisole with 5-bromo-2-chlorothiophene-3-carbonyl chloride, formed form 5-bromo-2-chlorothiophene-3-carboxylic acid 1 with oxalyl chloride, generated the …
Number of citations: 31 www.sciencedirect.com

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